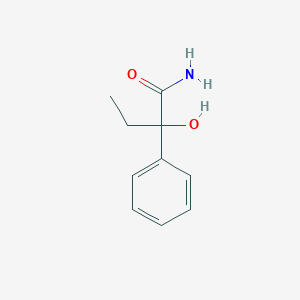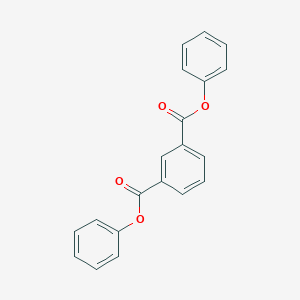
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil, commonly known as AZT, is a nucleoside analogue that was first synthesized in 1964. It has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987, and it remains an important component of antiretroviral therapy today.
Mechanism of Action
AZT is a nucleoside analogue that is structurally similar to the nucleosides that make up DNA. It is phosphorylated by cellular enzymes to form AZT triphosphate, which is then incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, AZT triphosphate acts as a chain terminator, causing premature termination of the DNA chain and preventing further replication of the virus.
Biochemical and Physiological Effects
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the viral load in HIV-infected patients, increase CD4+ cell counts, and delay the onset of AIDS-related illnesses. However, AZT can also have toxic side effects, particularly at high doses. These side effects can include anemia, neutropenia, and myopathy.
Advantages and Limitations for Lab Experiments
AZT has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized drug with a known mechanism of action. This makes it a useful tool for studying the replication of retroviruses, including HIV. However, AZT can also have toxic side effects, particularly at high doses. This can limit its usefulness in certain types of experiments.
Future Directions
There are a number of future directions for research on AZT. One area of research is the development of new nucleoside analogues that are more effective and less toxic than AZT. Another area of research is the development of combination therapies that target multiple stages of the viral replication cycle. Finally, there is ongoing research into the long-term effects of AZT on HIV-infected patients, particularly in terms of the development of drug resistance.
Synthesis Methods
AZT can be synthesized in several ways, including chemical synthesis and enzymatic synthesis. The chemical synthesis of AZT involves the reaction of uracil with ribose, followed by the addition of a methyl group and an azido group. The resulting compound is then deprotected to yield AZT. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between uracil and ribose, followed by methylation and azidation.
Scientific Research Applications
AZT has been extensively studied for its antiviral properties, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. AZT is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.
properties
CAS RN |
127517-38-8 |
|---|---|
Product Name |
1-Methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil |
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
UTJZDXBVQJNTHL-XLPZGREQSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Other CAS RN |
127517-38-8 |
synonyms |
1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil C-AZT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



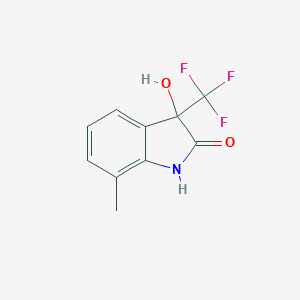


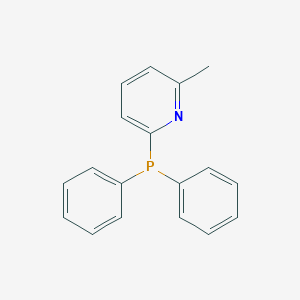

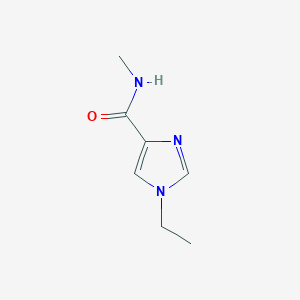
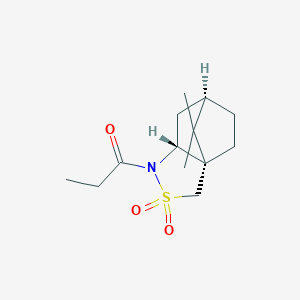
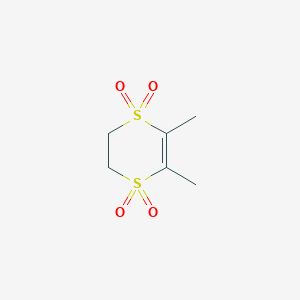


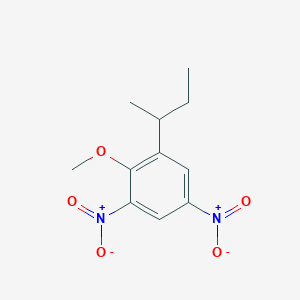
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
